
AZD5213 In Vivo Drug-Drug Interaction
Potential: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD5213

Cat. No.: B605768 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a centralized resource for understanding the in vivo drug-drug interaction

(DDI) potential of AZD5213. The following troubleshooting guides and frequently asked

questions (FAQs) address common concerns and provide guidance for experimental design.

Frequently Asked Questions (FAQs)
Q1: What is the overall risk of AZD5213 causing drug-drug interactions in vivo?

Based on available data, AZD5213 is considered to have a low risk for clinically significant

drug-drug interactions. This conclusion is primarily supported by in vitro studies which indicated

a low potential for DDIs.[1] Furthermore, in clinical trials involving co-administration with other

medications, such as pregabalin, no major safety concerns suggestive of significant

pharmacokinetic interactions have been reported.[2][3]

Q2: How is AZD5213 metabolized, and which enzymes are involved?

Detailed information on the specific metabolic pathways and the cytochrome P450 (CYP)

enzymes involved in the metabolism of AZD5213 is not extensively published in the available

literature. However, the low risk of DDIs suggested by in vitro studies implies that AZD5213 is

not a significant inhibitor or inducer of major CYP enzymes at clinically relevant concentrations.

[1]

Q3: Does AZD5213 interact with drug transporters?
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Specific in vivo studies on the interaction of AZD5213 with drug transporters are not publicly

available. However, a Phase I clinical study indicated that urinary excretion is a minor route of

elimination for AZD5213, accounting for only 10-15% of the administered dose. This suggests

that interactions with renal uptake and efflux transporters may be less likely to have a

significant impact on the overall pharmacokinetics of AZD5213.

Q4: Are there any known clinical drug-drug interactions with AZD5213?

A clinical study evaluating AZD5213 in combination with pregabalin in patients with painful

diabetic neuropathy did not report any significant adverse events that would indicate a clinically

relevant pharmacokinetic interaction.[2][3] However, this study was not designed as a formal

DDI study. Researchers should always consider the potential for pharmacodynamic

interactions, especially when co-administering drugs with similar neurological or sleep-related

side effect profiles.

Q5: What are the key pharmacokinetic parameters of AZD5213 to consider in my experimental

design?

AZD5213 is rapidly absorbed after oral administration, with a time to maximum plasma

concentration (Tmax) of 0.7-2.0 hours.[1] It has a relatively short terminal half-life (t½) of 5-7

hours.[1] These parameters are important when designing studies to assess potential

interactions, as the timing of drug administration can influence the likelihood and magnitude of

an interaction.
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Potential Issue Troubleshooting Steps

Unexpected variability in AZD5213 plasma

concentrations when co-administered with

another compound.

1. Review the co-administered compound's

properties: Is it a known potent inhibitor or

inducer of drug-metabolizing enzymes or

transporters? 2. Stagger dosing: If a transient

interaction is suspected, consider administering

the drugs at different times to avoid peak

concentration overlap. 3. Therapeutic Drug

Monitoring: If feasible, measure plasma

concentrations of both AZD5213 and the co-

administered drug to directly assess any

pharmacokinetic changes.

Observed potentiation of adverse effects (e.g.,

sedation, sleep disturbances) with a co-

administered drug.

1. Consider a pharmacodynamic interaction:

The two drugs may have additive or synergistic

effects on the same physiological pathway, even

without a pharmacokinetic interaction. 2. Dose

reduction: If the combination is necessary,

consider reducing the dose of one or both drugs

and monitor the response. 3. Evaluate the

timing of administration: For drugs with sedative

effects, administering them at different times of

the day might mitigate the combined impact.

Difficulty interpreting DDI study results due to

the short half-life of AZD5213.

1. Intensive pharmacokinetic sampling: Ensure

frequent blood sampling around the Tmax of

both drugs to accurately capture the absorption

and elimination phases. 2. Steady-state design:

For assessing induction potential, ensure that

the inducing agent is administered for a

sufficient duration to achieve maximal enzyme

induction before administering AZD5213.

Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of AZD5213 in Humans
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Parameter Value Reference

Time to Maximum Plasma

Concentration (Tmax)
0.7 - 2.0 hours [1]

Terminal Half-life (t½) 5 - 7 hours [1]

Route of Elimination

Primarily metabolic, with 10-

15% excreted unchanged in

urine.

Receptor Occupancy (Ki,pl) 1.14 nM [4][5][6]

Table 2: Overview of Relevant Clinical Trials with AZD5213

Study

Identifier
Phase Indication

Co-

administered

Drugs of

Note

Key Findings

Related to

Interactions

Reference

NCT0192838

1
2

Painful

Diabetic

Neuropathy

Pregabalin

No evidence

of clinical

efficacy for

the

combination;

no significant

safety

concerns

reported.

[2][3]

NCT0190477

3
2

Tourette's

Disorder
Not specified

Safety and

tolerability

assessed.

[7]

NCT0154828

7
2

Alzheimer's

Disease
Not specified

Investigated

the effect on

sleep.

[3]
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Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

This protocol provides a general framework for assessing the potential of a compound like

AZD5213 to inhibit major CYP450 enzymes.

Materials: Human liver microsomes, specific CYP probe substrates (e.g., phenacetin for

CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for

CYP2D6, midazolam for CYP3A4), NADPH regenerating system, test compound

(AZD5213), and positive control inhibitors.

Procedure:

Pre-incubate human liver microsomes with a range of concentrations of AZD5213 or a

positive control inhibitor.

Initiate the reaction by adding the specific CYP probe substrate and an NADPH

regenerating system.

Incubate at 37°C for a specified time.

Terminate the reaction by adding a stop solution (e.g., acetonitrile).

Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.

Data Analysis:

Calculate the rate of metabolite formation at each concentration of AZD5213.

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of

enzyme activity) by fitting the data to an appropriate model.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic in vivo study to evaluate the effect of a co-administered drug on

the pharmacokinetics of AZD5213 in a rodent model.
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Animals: Male Sprague-Dawley rats (or other appropriate rodent model).

Groups:

Group 1: Vehicle control + AZD5213

Group 2: Co-administered drug + AZD5213

Procedure:

Administer the vehicle or the co-administered drug at a pre-determined time before

AZD5213 administration.

Administer a single oral dose of AZD5213 to all animals.

Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours)

post-AZD5213 administration.

Process blood samples to obtain plasma.

Analyze the plasma concentrations of AZD5213 using a validated LC-MS/MS method.

Data Analysis:

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for AZD5213 in both

groups.

Statistically compare the parameters between the two groups to determine if the co-

administered drug significantly altered the pharmacokinetics of AZD5213.
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Caption: Workflow for assessing drug-drug interaction risk.
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Caption: Pharmacokinetic profile of AZD5213.
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Caption: AZD5213 mechanism of action at the H3 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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